![molecular formula C8H8Cl2N2 B3037702 2-(3,4-Dichlorophenyl)acetimidamide CAS No. 55154-91-1](/img/structure/B3037702.png)
2-(3,4-Dichlorophenyl)acetimidamide
Overview
Description
2-(3,4-Dichlorophenyl)acetimidamide (DPAI) is a compound that has gained attention due to its potential applications in various research and industrial fields .
Molecular Structure Analysis
The molecular formula of this compound is C8H8Cl2N2 . This formula indicates that the compound contains eight carbon atoms, eight hydrogen atoms, two chlorine atoms, and two nitrogen atoms.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Related Compounds : 2-(3,4-Dichlorophenyl)acetimidamide and its related compounds are used in chemical synthesis. For example, Zhu Hong-jun (2010) studied the synthesis of 4,5-dihydro-3-methyl-1-(2,4-dichlorophenyl)-1,2,4-triazol-5-(1H)-one, using materials including 2,4-dichlorophenylhydrazine, showcasing the role of such compounds in creating new chemical entities (Zhu Hong-jun, 2010).
Solubility Studies : Research by Q. Li, A. Z. Li, and Shui Wang (2007) on the solubility of 4-(3,4-dichlorophenyl)-1-tetralone, a related compound, in various organic solvents provides insight into the physical and chemical properties of these types of compounds (Q. Li et al., 2007).
Chemical Analysis and Detection
- Sensor Systems for Detection : A sensor system for detecting similar compounds, such as 2,4-dichlorophenoxy-acetic acid, using molecularly imprinted polymers and electrochemical detection, was developed by S. Kröger, A. Turner, K. Mosbach, and K. Haupt (1999). This shows the potential for developing detection systems for compounds like this compound (S. Kröger et al., 1999).
Environmental Studies and Toxicology
Environmental Impact Studies : Research on the environmental impact of related compounds, like 2,4-dichlorophenoxyacetic acid, includes studies on the potential carcinogenic outcomes and mechanisms of exposure, as explored by K. Stackelberg (2013) (K. Stackelberg, 2013).
Strategies for Removal from Water Sources : M. EvyAliceAbigail et al. (2017) reviewed various methods for removing 2,4-Dichlorophenoxyacetic acid from water, highlighting efforts to mitigate the environmental impact of such compounds (M. EvyAliceAbigail et al., 2017).
Biological and Pharmacological Research
- Effects on Human Cells : A study by Samira Mahmoudinia et al. (2019) on 2,4-Dichlorophenoxy acetic acid's effects on human dental pulp stem cells, a compound structurally similar to this compound, provides insights into the biological impacts of these types of chemicals (Samira Mahmoudinia et al., 2019).
properties
IUPAC Name |
2-(3,4-dichlorophenyl)ethanimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H3,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFCMEVNMFHDSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=N)N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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